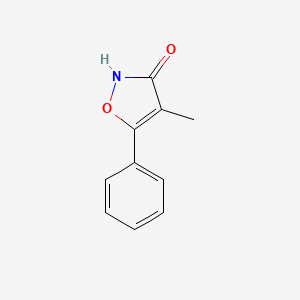

3(2H)-Isoxazolone, 4-methyl-5-phenyl-

Description

3(2H)-Isoxazolone, 4-methyl-5-phenyl- (CAS: 195715-59-4), is a monocyclic isoxazolone derivative featuring a methyl group at position 4 and a phenyl group at position 4. This compound is part of a broader class of isoxazolones, heterocyclic structures known for their diverse pharmacological and agrochemical applications. Isoxazolones are characterized by a five-membered ring containing one oxygen and one nitrogen atom, with substitutions significantly influencing their reactivity and biological activity. Its synthesis typically involves cyclization or substitution reactions on isoxazolone scaffolds, as detailed in recent studies .

Properties

CAS No. |

27772-80-1 |

|---|---|

Molecular Formula |

C10H9NO2 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

4-methyl-5-phenyl-1,2-oxazol-3-one |

InChI |

InChI=1S/C10H9NO2/c1-7-9(13-11-10(7)12)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12) |

InChI Key |

CDHWTVYJFKRWFZ-UHFFFAOYSA-N |

SMILES |

CC1=C(ONC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1=C(ONC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

Research indicates that isoxazolone derivatives exhibit promising anticancer activities. For example, studies have shown that certain isoxazole compounds can inhibit the proliferation of cancer cell lines, including melanoma and leukemia cells. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth, such as the FLT3 pathway in acute myeloid leukemia .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| 3(2H)-Isoxazolone, 4-methyl-5-phenyl- | MV4-11 (AML) | 0.95 | Selective FLT3 inhibitor |

| Novel Isoxazole A | A375P (Melanoma) | 9.95 | Antiproliferative |

Anti-inflammatory Effects

Isoxazolones have also been studied for their anti-inflammatory properties. Compounds with specific substitutions on the phenyl ring have demonstrated significant COX-2 inhibitory activity, making them potential candidates for treating inflammatory diseases .

Synthesis and Evaluation of Isoxazolones

In a study conducted by Im et al. (2015), a series of 4-arylamido 3-methylisoxazoles were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. The results indicated that these compounds displayed selective activity toward certain cell lines while exhibiting minimal toxicity to normal cells .

Clinical Relevance

A patent filed in 2001 highlighted the potential use of isoxazole compounds as drugs targeting lysophosphatidic acid receptors, which are implicated in cancer progression and other pathological conditions . This underscores the therapeutic relevance of isoxazolones in contemporary medicine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The biological and physicochemical properties of isoxazolones are highly dependent on substituent patterns. Below is a comparative analysis of 3(2H)-Isoxazolone, 4-methyl-5-phenyl-, and its analogues:

Structure-Activity Relationships (SAR)

- Substituent Position: The phenyl group at position 5 in 4-methyl-5-phenyl-isoxazolone enhances aromatic interactions with enzyme active sites, contributing to its HNE inhibitory activity . In contrast, hymexazol (5-methyl substitution) lacks this phenyl group, resulting in fungicidal rather than enzyme-inhibitory effects .

- Substituent Size and Polarity: Bulky substituents (e.g., 4-butyl in ) reduce solubility but may improve metabolic stability. Smaller groups (e.g., 4-methyl) balance lipophilicity and bioavailability . Polar groups (e.g., 5-aminomethyl in ) increase water solubility but may reduce membrane permeability, limiting CNS-targeted applications .

Key Research Findings

- Pharmacological Potential: The 4-methyl-5-phenyl derivative’s HNE inhibitory activity (IC₅₀ ~10–50 nM) surpasses many bicyclic inhibitors, highlighting its therapeutic promise .

- Agricultural Relevance : Hymexazol’s efficacy at low concentrations (0.1–1.0 ppm) contrasts with the higher doses required for enzyme-targeted isoxazolones, reflecting divergent mechanisms .

- Toxicity Profile: While hymexazol is classified as low-risk, 5-(aminomethyl)-3(2H)-isoxazolone exhibits acute toxicity (LD₅₀ <50 mg/kg in rodents), emphasizing the need for substituent optimization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3(2H)-Isoxazolone derivatives, and how can these be adapted for 4-methyl-5-phenyl substitution?

- Methodology :

- Route 1 : React sodium salts of β-ketoesters (e.g., ethyl acetoacetate) with arylisothiocyanates to form thiocarbamates, followed by hydroxylamine treatment to yield 3(2H)-isoxazolones .

- Route 2 : Solid-phase N-arylation of preformed isoxazolones (e.g., 6) with chloro-nitro pyridines under reflux conditions (70–85% yield) .

- Adaptation : Substitute aryl groups in the thiocarbamate precursor (e.g., phenyl for 5-position) and use methyl-substituted β-ketoesters for the 4-methyl group.

- Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate) and purify via recrystallization (ethanol/water).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 4-methyl-5-phenyl-3(2H)-isoxazolone?

- Techniques :

- NMR : Confirm substitution patterns (e.g., phenyl protons at δ 7.2–7.5 ppm in H NMR; carbonyl C=O at ~170 ppm in C NMR).

- X-ray Diffraction : Use SHELX-97 for structure refinement and ORTEP-III for visualizing hydrogen-bonding networks .

- Data Interpretation : Compare experimental bond lengths (e.g., C=O at ~1.21 Å) with DFT-optimized geometries to validate tautomeric forms .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to moisture or strong bases, which may trigger ring-opening reactions .

- Storage : Store in amber vials at 2–8°C under argon. Use desiccants (silica gel) to prevent hydrolysis.

Advanced Research Questions

Q. How do arylamino substituents influence the base-induced rearrangement of 3(2H)-isoxazolones, and what mechanistic insights apply to the 4-methyl-5-phenyl derivative?

- Mechanism :

- Arylamino groups at the 3-position direct rearrangement to imidazo[1,2-a]pyridines via [1,3]-sigmatropic shifts under triethylamine catalysis .

- Electron-withdrawing groups (e.g., nitro) on the phenyl ring slow rearrangement due to reduced nucleophilicity at the amino group.

- Experimental Design : Perform kinetic studies (UV-Vis monitoring at 300 nm) in ethanol/triethylamine (1:1) at reflux. Isolate products via flash chromatography (silica gel, CHCl:MeOH).

Q. How can computational methods resolve discrepancies in hydrogen-bonding patterns observed in crystallographic data?

- Approach :

- Use graph-set analysis (e.g., Etter’s notation) to classify hydrogen bonds (e.g., R(8) motifs) .

- Compare DFT-calculated hydrogen-bond energies (e.g., at B3LYP/6-31G* level) with experimental thermal parameters from X-ray data .

- Case Study : If tautomerism (e.g., keto-enol) causes conflicting data, employ variable-temperature XRD to track proton migration .

Q. What strategies mitigate risks when handling 4-methyl-5-phenyl-3(2H)-isoxazolone, given its toxicity profile?

- Safety Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.